L-760735

説明

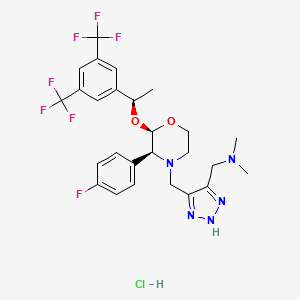

Structure

3D Structure of Parent

特性

IUPAC Name |

1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F7N5O2.ClH/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22;/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36);1H/t15-,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBKOBSSEVXFNF-QIRDZIKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClF7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430977 | |

| Record name | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188923-01-5 | |

| Record name | L-760735F hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188923015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-760735F HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4C3XGZ4U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-760735: A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-760735 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, including its binding affinity, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity. This compound has demonstrated significant anxiolytic and antidepressant-like effects in preclinical models, highlighting its potential as a therapeutic agent for central nervous system disorders.[1][2][4]

Core Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and blocking the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[5][6] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in a wide range of physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety.[4][6][7] By preventing the binding of Substance P, this compound effectively inhibits the downstream signaling cascades that are normally initiated by NK1 receptor activation.[6]

Binding Affinity and Selectivity

This compound is characterized by its high affinity for the human NK1 receptor. Quantitative analysis has demonstrated a potent inhibitory concentration (IC50) for this interaction. The compound also exhibits significant selectivity for the NK1 receptor over other neurokinin receptor subtypes, namely NK2 and NK3.

| Parameter | Value | Receptor | Species | Reference |

| IC50 | 0.19 nM | NK1 | Human | [1][2][3][8] |

| Selectivity | >300-fold | NK1 vs. NK2, NK3 | Human | [4][7][8] |

Modulation of Signaling Pathways

The binding of Substance P to the NK1 receptor activates downstream signaling pathways primarily through the Gq and Gs alpha subunits of heterotrimeric G proteins.[9] this compound, as an antagonist, blocks these activation pathways.

Gq-Mediated Pathway

Activation of the Gq protein by the NK1 receptor leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is implicated in neuronal excitation and inflammatory responses. This compound inhibits this entire pathway by preventing the initial Gq protein activation.

Gs-Mediated Pathway

The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). The Gs-cAMP pathway is involved in various cellular responses, including the modulation of ion channel activity and gene expression. This compound also blocks this signaling cascade.

Signaling Pathway Diagram

Caption: this compound mechanism of action at the NK1 receptor.

Experimental Protocols

The following are representative protocols for assessing the in vitro and in vivo activity of this compound, based on published literature.

In Vitro: NK1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor.

Objective: To determine the IC50 value of this compound for the human NK1 receptor.

Materials:

-

Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

-

This compound stock solution.

-

Unlabeled Substance P (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Scintillation fluid and counter or gamma counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, combine the cell membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding, omit the competitor (this compound).

-

For non-specific binding, add a high concentration of unlabeled Substance P.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

In Vivo: Gerbil Social Interaction Test for Anxiolytic Activity

This protocol describes a behavioral assay to evaluate the anxiolytic-like effects of this compound in gerbils.[2]

Objective: To assess the anxiolytic properties of this compound.

Animals: Male Mongolian gerbils.

Apparatus: A well-lit, open-field arena.

Procedure:

-

Acclimate the gerbils to the testing room for at least one hour before the experiment.

-

Administer this compound (e.g., 3 mg/kg, intraperitoneally or orally) or vehicle to the animals.[2]

-

After a specified pretreatment time (e.g., 30-60 minutes), place pairs of unfamiliar gerbils into the open-field arena.

-

Record the behavior of the pairs for a set duration (e.g., 10 minutes).

-

Score the total time spent in active social interaction (e.g., sniffing, grooming, following).

-

An increase in the time spent in social interaction in the this compound-treated group compared to the vehicle-treated group is indicative of an anxiolytic-like effect.[2]

-

Locomotor activity should also be assessed to rule out confounding effects of hyperactivity.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Preclinical and Clinical Status

Preclinical studies have consistently demonstrated the anxiolytic and antidepressant-like effects of this compound in various animal models.[1][2][4] These findings support the hypothesis that antagonism of the NK1 receptor is a valid therapeutic strategy for stress-related disorders.

A thorough search of public clinical trial registries did not yield specific information on clinical trials for this compound. This may indicate that the compound did not progress to extensive clinical development or that the trial data is not publicly available.

Conclusion

This compound is a high-affinity, selective antagonist of the NK1 receptor. Its mechanism of action involves the blockade of Substance P-mediated signaling through Gq and Gs protein-coupled pathways. The potent in vitro and in vivo activities of this compound, particularly its anxiolytic-like effects in preclinical models, underscore the therapeutic potential of NK1 receptor antagonism. This technical guide provides a foundational understanding of the molecular pharmacology of this compound for researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Anxiolytic actions of the substance P (NK1) receptor antagonist this compound and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.azregents.edu [experts.azregents.edu]

- 8. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

L-760735: An In-Depth Profile of a High-Affinity NK1 Receptor Antagonist and its Selectivity Against NK2 and NK3 Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-760735 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor involved in a myriad of physiological processes, including pain transmission, inflammation, and emesis. Its high affinity for the human NK1 receptor has positioned it as a valuable tool in neuroscience research and as a lead compound in the development of therapeutic agents for depression, anxiety, and other neurological disorders. A critical aspect of its pharmacological profile is its selectivity over other neurokinin receptor subtypes, namely NK2 and NK3. This technical guide provides a comprehensive overview of the selectivity profile of this compound, with a focus on its interaction with NK2 and NK3 receptors, supported by available quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Selectivity Profile of this compound

| Receptor Subtype | Ligand | Parameter | Value (nM) | Species |

| NK1 | This compound | IC50 | 0.19 | Human [1][2] |

| NK2 | This compound | Selectivity | >300-fold vs NK1 | Human [1] |

| NK3 | This compound | Selectivity | >300-fold vs NK1 | Human [1] |

Note: The selectivity is expressed as a ratio of the affinity for the NK2/NK3 receptor to the affinity for the NK1 receptor. Specific binding affinity values (Ki or IC50) for NK2 and NK3 receptors are not publicly available.

Experimental Methodologies

The determination of the binding affinity and functional activity of this compound at neurokinin receptors typically involves in vitro assays utilizing recombinant cell lines expressing the human receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known affinity by the test compound.

Objective: To determine the inhibitory constant (Ki) of this compound at NK1, NK2, and NK3 receptors.

General Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1, NK2, or NK3 receptor. This is typically achieved by homogenization and centrifugation of the cells to isolate the membrane fraction containing the receptors.

-

Radioligand Selection: A specific radioligand with high affinity for each receptor subtype is used. For instance:

-

NK1 Receptor: [³H]-Substance P or [¹²⁵I]-Substance P.

-

NK2 Receptor: [¹²⁵I]-Neurokinin A (NKA).

-

NK3 Receptor: [³H]-SR142801 or [¹²⁵I]-MePhe⁷]-NKB.

-

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays (Calcium Mobilization)

Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist at a receptor. Neurokinin receptors are coupled to the Gq/11 G-protein, and their activation leads to an increase in intracellular calcium levels.

Objective: To assess the functional activity of this compound at NK1, NK2, and NK3 receptors by measuring changes in intracellular calcium.

General Protocol Outline:

-

Cell Culture: Cells stably expressing the human NK1, NK2, or NK3 receptor are cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. These dyes exhibit an increase in fluorescence intensity upon binding to free calcium.

-

Compound Addition: The cells are pre-incubated with varying concentrations of this compound (to test for antagonistic activity) or with this compound alone (to test for agonistic activity).

-

Agonist Stimulation: A known agonist for the specific receptor subtype (e.g., Substance P for NK1, Neurokinin A for NK2, or Senktide for NK3) is added to the wells to stimulate the receptor.

-

Signal Detection: The fluorescence intensity is measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: For antagonist testing, the IC50 value is determined by measuring the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response. For agonist testing, the EC50 value (the concentration required to elicit a 50% maximal response) is determined.

Neurokinin Receptor Signaling Pathways

The high selectivity of this compound for the NK1 receptor implies that it does not significantly interact with the signaling pathways of NK2 and NK3 receptors at concentrations where it potently blocks the NK1 receptor. The canonical signaling pathway for all three neurokinin receptors involves their coupling to Gq/11 proteins.

Upon agonist binding, the receptor undergoes a conformational change, activating the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Given that this compound is a potent antagonist at the NK1 receptor, it effectively blocks this cascade at the initial step of receptor activation. Due to its high selectivity, it is presumed to have minimal to no effect on the corresponding signaling pathways initiated by the activation of NK2 and NK3 receptors by their respective endogenous ligands, Neurokinin A and Neurokinin B.

Conclusion

This compound is a highly potent and selective antagonist of the human NK1 receptor. Its pharmacological profile is distinguished by a significant selectivity margin of over 300-fold against the NK2 and NK3 receptor subtypes. This high degree of selectivity, determined through rigorous in vitro binding and functional assays, makes this compound an invaluable research tool for elucidating the physiological and pathophysiological roles of the NK1 receptor, without the confounding effects of interacting with other neurokinin receptor pathways. For drug development professionals, the selectivity of this compound is a critical attribute, minimizing the potential for off-target effects and enhancing its therapeutic index for the treatment of NK1-mediated disorders. Further disclosure of the precise binding affinities at NK2 and NK3 receptors would provide a more complete quantitative picture of its selectivity profile.

References

An In-Depth Technical Guide to the Potent and Selective NK1 Receptor Antagonist, L-760735

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-760735 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. It includes detailed experimental protocols for key in vitro and in vivo assays, and visual representations of the NK1 receptor signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic organic molecule. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl]-N,N-dimethylmethanamine hydrochloride |

| CAS Number | 188923-01-5[1][2][3] |

| Molecular Formula | C₂₆H₂₉ClF₇N₅O₂[4] |

| Molecular Weight | 611.98 g/mol [3][4] |

| SMILES | C--INVALID-LINK--O[C@H]2--INVALID-LINK--C4=CC=C(C=C4)F.Cl |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Off-white to light yellow solid[4] |

| Solubility | Soluble in DMSO (up to 50 mM) and water (up to 30 mM)[3] |

| Storage | Store at -20°C[3] |

| Purity | ≥98% (HPLC)[3] |

Pharmacological Properties

This compound is a highly potent and selective antagonist of the human NK1 receptor. Its primary mechanism of action is the competitive inhibition of Substance P binding to the NK1 receptor, thereby blocking its downstream signaling pathways.

Table 3: Pharmacological Profile of this compound

| Parameter | Value | Species | Assay |

| IC₅₀ (NK1) | 0.19 nM[4] | Human | Radioligand Binding Assay |

| Selectivity | >300-fold over NK2 and NK3 receptors | Human | Radioligand Binding Assay |

| Functional Activity | Antagonist | - | - |

| In Vivo Activity | Orally active, exhibits anxiolytic and antidepressant-like effects | Gerbils, Guinea Pigs | Behavioral Models |

Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gs pathways upon activation by Substance P. This compound, as an antagonist, blocks the initiation of this cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This protocol determines the binding affinity of this compound to the NK1 receptor.

Objective: To determine the IC₅₀ and Ki of this compound for the human NK1 receptor.

Materials:

-

Human NK1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

[³H]-Substance P (Radioligand)

-

This compound (Test Compound)

-

Non-specific binding control (e.g., high concentration of unlabeled Substance P or another potent NK1 antagonist)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or non-specific binding control.

-

50 µL of varying concentrations of this compound (for competition curve).

-

50 µL of [³H]-Substance P (at a concentration close to its Kd, typically 0.5-2 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anilocus.com [anilocus.com]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to L-760735 (CAS Number: 188923-01-5): A High-Affinity NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist. This compound has been investigated for its potential therapeutic effects, including anxiolytic and antidepressant-like properties.[1][2][3] This document consolidates key data on its mechanism of action, signaling pathways, experimental protocols, and physicochemical properties to support further research and development efforts.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 188923-01-5 | [1] |

| Molecular Formula | C26H28F7N5O2.HCl | [1] |

| Molecular Weight | 611.98 g/mol | [1] |

| Chemical Name | 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Water: 18.36 mg/mL (30 mM), DMSO: 30.6 mg/mL (50 mM) | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action and Pharmacology

This compound is a high-affinity, selective, and orally active antagonist of the human neurokinin-1 (NK1) receptor, with an IC50 of 0.19 nM.[1][2][3][4] The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and mood regulation.[5][6] this compound exhibits over 300-fold selectivity for the NK1 receptor over the NK2 and NK3 receptors.[1][3] By blocking the binding of Substance P to the NK1 receptor, this compound modulates downstream signaling pathways, leading to its observed anxiolytic and antidepressant-like effects in preclinical models.[1][2][3]

Signaling Pathway of Substance P and Inhibition by this compound

Substance P binding to the G-protein coupled NK1 receptor primarily activates the Gq/11 family of G-proteins.[7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This pathway can lead to the activation of downstream effectors such as mitogen-activated protein kinases (MAPKs).[1] Substance P can also stimulate the production of cyclic AMP (cAMP).[5] this compound, as an NK1 receptor antagonist, blocks the initiation of this cascade by preventing the binding of Substance P.

Quantitative Data

| Parameter | Species/System | Value | Reference |

| IC50 | Human NK1 Receptor | 0.19 nM | [1][2][3][4] |

| Selectivity | h-NK2 and h-NK3 vs h-NK1 | >300-fold | [1][3] |

| Anxiolytic Effect | Gerbil Social Interaction Test | Significant increase in social interaction at 3 mg/kg | [8] |

| Fear Conditioning Inhibition | Gerbil Four Plate Apparatus | Release of plate crossings at 3 mg/kg | [3] |

Experimental Protocols

In Vitro: Human NK1 Receptor Binding Assay

A detailed protocol for determining the binding affinity of this compound to the human NK1 receptor can be adapted from studies on NK1 receptor antagonists.

Objective: To determine the inhibitory concentration (IC50) of this compound for the human NK1 receptor.

Materials:

-

Membrane preparations from cells expressing the human NK1 receptor.

-

Radioligand: [3H]-Substance P.

-

This compound test compound.

-

Assay Buffer: 40 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, 0.025% Bacitracin, 25 µM Phosphoramidon.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4).

-

Glass fiber filters (GF/C), presoaked in 0.3% polyethyleneimine (PEI).

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-Substance P (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of this compound. For determining non-specific binding, use a high concentration of a known NK1 antagonist (e.g., 10 µM L-703,606).

-

Incubation: Incubate the plate for 60 minutes at 27°C.

-

Filtration: Rapidly filter the contents of each well through the GF/C filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo: Gerbil Social Interaction Test for Anxiolytic Activity

This protocol is based on the study demonstrating the anxiolytic effects of this compound in gerbils.[8]

Objective: To assess the anxiolytic-like effects of this compound.

Animals:

-

Male Mongolian gerbils.

Apparatus:

-

An open-field arena with controlled lighting conditions.

Procedure:

-

Acclimation: Acclimate the gerbils to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle intraperitoneally 30 minutes before the test.

-

Social Interaction Test:

-

Place pairs of unfamiliar, weight-matched gerbils, treated with the same compound, into the arena.

-

Record the total time the pair spends in active social interaction (e.g., sniffing, grooming, following) over a 10-minute period.

-

An increase in social interaction time in the this compound treated group compared to the vehicle group indicates an anxiolytic-like effect.

-

-

Locomotor Activity: Monitor and record locomotor activity to ensure that the observed effects on social interaction are not due to general hyperactivity.

Synthesis

The synthesis of this compound involves the construction of a 5-dimethylaminomethyl 1,2,3-triazol-4-yl unit, which serves to increase the water solubility of the compound.[9] A key step in the synthesis is a thermal rearrangement of a propargylic azide (B81097) in the presence of dimethylamine.[9] This approach allows for the creation of a potent, orally active, and water-soluble NK1 receptor antagonist.[9]

Clinical Development

While this compound has shown efficacy in preclinical models for conditions such as emesis and depression, there is limited publicly available information regarding its progression into human clinical trials.[9] The development of other NK1 receptor antagonists, such as aprepitant, has been successful, particularly for the treatment of chemotherapy-induced nausea and vomiting.[10]

Conclusion

This compound is a well-characterized, high-affinity NK1 receptor antagonist with demonstrated preclinical efficacy in models of anxiety and depression. Its favorable pharmacological profile, including high potency, selectivity, and oral bioavailability, makes it a valuable research tool for investigating the role of the Substance P/NK1 receptor system in various physiological and pathological processes. The detailed information provided in this guide serves as a resource for scientists and researchers in the field of drug discovery and development. for scientists and researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Substance P - Wikipedia [en.wikipedia.org]

- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anxiolytic actions of the substance P (NK1) receptor antagonist this compound and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

L-760735 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

L-760735 is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a key component in the signaling pathway of the neuropeptide Substance P. Its high affinity for the human NK1 receptor has made it a valuable tool in preclinical research, particularly in the investigation of anxiety and depression.

| Property | Value | Citations |

| Molecular Weight | 611.98 g/mol | [1][2][3][4] |

| Chemical Formula | C26H29ClF7N5O2 | [1][2][5] |

| CAS Number | 188923-01-5 | [2][3][4] |

| Mechanism of Action | High-affinity, selective, and orally active Neurokinin-1 (NK1) receptor antagonist. | [2][5][6][7] |

| Primary In Vitro Activity | IC50 of 0.19 nM for human NK1 receptors. | [2][5][6][7] |

Preclinical Research and Efficacy

This compound has demonstrated significant anxiolytic and antidepressant-like effects in various preclinical models. The gerbil has been a particularly relevant species for these studies due to the high homology between the gerbil and human NK1 receptor.

Anxiolytic Activity

-

Gerbil Social Interaction Test: In this model, a dose of 3 mg/kg of this compound was shown to significantly increase the time spent in social interaction, an indicator of reduced anxiety.[2][8] This effect was not observed with its low-affinity analogue, L-781773, highlighting the specificity of the NK1 receptor interaction.[2]

-

Conditioned Fear Response: this compound has been shown to inhibit conditioned fear responses in gerbils.[2] For instance, it abolished foot drumming behavior elicited by aversive conditioning, a response indicative of fear.[2]

Antidepressant-like Activity

While direct antidepressant studies with this compound are less detailed in the provided results, the anxiolytic effects observed are often correlated with potential antidepressant efficacy. The blockade of the Substance P pathway is a recognized therapeutic target for mood disorders.[4][9]

Mechanism of Action: The NK1 Receptor Signaling Pathway

This compound exerts its effects by blocking the binding of Substance P to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors modulate neuronal excitability and neurotransmission.

References

- 1. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L 760735 | CAS:188923-01-5 | High affinity NK1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. psychiatrist.com [psychiatrist.com]

- 4. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L 760735 | NK1 Receptors | Tocris Bioscience [tocris.com]

- 8. Anxiolytic actions of the substance P (NK1) receptor antagonist this compound and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of L-760735: An In-Depth Technical Guide on its Anxiolytic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-760735 is a potent, selective, and orally active antagonist of the neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in the pathophysiology of anxiety and mood disorders, making NK1 receptor antagonists a promising area of research for novel anxiolytic therapies. This technical guide provides a comprehensive overview of the preclinical studies investigating the anxiolytic effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its anxiolytic effects by blocking the binding of Substance P to the NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq alpha subunit. The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, prevents this cascade, thereby mitigating the anxiety-related downstream effects of Substance P signaling in key brain regions associated with fear and anxiety, such as the amygdala.

Signaling Pathway of Substance P/NK1 Receptor

Figure 1: Simplified signaling pathway of the Substance P/NK1 receptor and the inhibitory action of this compound.

Preclinical Anxiolytic Efficacy: Data from Animal Models

The anxiolytic potential of this compound has been evaluated in several preclinical models of anxiety. These models are designed to elicit anxiety-like behaviors in animals, which can be attenuated by anxiolytic compounds.

Gerbil Social Interaction Test

The social interaction test is a widely used paradigm to assess anxiety in rodents. Anxious animals tend to spend less time in social interaction with a conspecific.

Table 1: Effect of this compound on Social Interaction in Gerbils

| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Social Interaction (seconds, mean ± SEM) |

| Vehicle | - | 105 ± 8 |

| This compound | 3 | 142 ± 10 |

| Diazepam | 0.1 | 155 ± 12 |

| 8-OH-DPAT | 0.01 | 148 ± 9 |

| p < 0.05 compared to vehicle. Data from Cheeta et al., 2001.[1][2] |

-

Animals: Male Mongolian gerbils (Meriones unguiculatus).

-

Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Apparatus: A brightly lit (300 lux) open-topped wooden box with a solid floor.

-

Procedure:

-

Gerbils were habituated to the testing room for at least 1 hour before the experiment.

-

Animals were administered either vehicle, this compound (3 mg/kg), diazepam (0.1 mg/kg), or 8-OH-DPAT (0.01 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to testing.[2]

-

Pairs of unfamiliar gerbils from different home cages that had received the same treatment were placed in the test arena.

-

The total time (in seconds) the pair spent in active social interaction (e.g., sniffing, following, grooming) was recorded for a 10-minute session.

-

-

Data Analysis: The mean time spent in social interaction was compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Figure 2: Experimental workflow for the gerbil social interaction test.

Conditioned Fear Response in Gerbils

Conditioned fear models assess anxiety by pairing a neutral stimulus (e.g., a context) with an aversive stimulus (e.g., a footshock). The animal subsequently displays fear responses (e.g., freezing) to the neutral stimulus alone.

While specific quantitative data from a peer-reviewed publication was not available at the time of this review, a study by Rupniak and colleagues (2003) indicated that this compound inhibits fear conditioning in gerbils.[3][4] The study suggested that the anxiolytic effect of this compound in this paradigm is mediated, at least in part, by its action in the amygdala, as bilateral lesions of the amygdala produced a similar reduction in conditioned fear.

Separation-Induced Vocalization in Guinea Pig Pups

Infant animals, when separated from their mothers, emit distress vocalizations, which are considered an index of anxiety.

Table 2: Effect of Intra-Amygdala this compound on Separation-Induced Vocalizations in Guinea Pig Pups

| Treatment Group (Intra-Basolateral Amygdala) | Dose (nmol/side) | Number of Distress Vocalizations (mean ± SEM) |

| Vehicle | - | 150 ± 20 |

| This compound | 15 | 65 ± 15 |

| p < 0.05 compared to vehicle. Data from Tattersall et al., 2001. |

-

Animals: Male and female Dunkin-Hartley guinea pig pups (7-9 days old).

-

Procedure:

-

Pups were briefly separated from their mothers and littermates.

-

Under brief isoflurane (B1672236) anesthesia, bilateral guide cannulae were implanted, aimed at the basolateral amygdala.

-

Following a recovery period, pups were gently separated from their mothers and placed in a sound-attenuating chamber.

-

This compound (15 nmol in 0.5 µl) or vehicle was infused bilaterally into the basolateral amygdala.

-

The number of ultrasonic distress vocalizations was recorded for a 5-minute period following infusion.

-

-

Data Analysis: The mean number of vocalizations was compared between the this compound and vehicle groups.

Discussion and Future Directions

The preclinical data strongly suggest that this compound possesses anxiolytic properties. Its efficacy has been demonstrated in models of social anxiety, conditioned fear, and separation distress. The mechanism of action, through the blockade of the Substance P/NK1 receptor pathway, offers a distinct pharmacological approach compared to traditional anxiolytics that primarily target GABAergic or serotonergic systems.

Further research is warranted to fully elucidate the anxiolytic profile of this compound. Specifically, studies in other widely validated anxiety models, such as the elevated plus-maze and the light-dark box test, would provide a more comprehensive understanding of its behavioral effects. Dose-response studies in a wider range of species would also be beneficial for determining the optimal therapeutic window. The evidence pointing to the amygdala as a key site of action for this compound's anxiolytic effects provides a strong rationale for further investigation into the specific neural circuits modulated by this compound.

References

- 1. Anxiolytic actions of the substance P (NK1) receptor antagonist this compound and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. journals.physiology.org [journals.physiology.org]

L-760735: A Technical Whitepaper on a Novel Antidepressant Candidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-760735 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in the pathophysiology of stress, anxiety, and depression, making it a compelling target for the development of novel antidepressant and anxiolytic therapies.[1] Preclinical research has demonstrated the antidepressant- and anxiolytic-like effects of this compound in various animal models, suggesting its potential as a therapeutic agent for mood disorders. This technical guide provides an in-depth overview of the core research surrounding this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Data Summary

Binding Affinity and Selectivity

This compound exhibits high affinity for the human NK1 receptor with an IC50 of 0.19 nM.[2][3] It demonstrates high selectivity for the NK1 receptor over other neurokinin receptors, being over 300-fold more selective for NK1 than for NK2 and NK3 receptors.

| Parameter | Value | Species | Receptor | Reference |

| IC50 | 0.19 nM | Human | NK1 | [2][3] |

| Selectivity | >300-fold | Human | NK1 vs. NK2/NK3 |

Preclinical Efficacy in Animal Models

This compound has shown efficacy in several animal models of anxiety and depression.

| Model | Species | Dose | Effect | Reference |

| Gerbil Social Interaction Test | Gerbil | 3 mg/kg | Significantly increased time spent in social interaction | [4] |

| Fear-Potentiated Startle | Gerbil | 0.3, 1.0, 5.0 mg/kg | Attenuated contextual fear-potentiated startle | [5] |

| Forced Swim Test | Rat | 2.5, 5, 10 mg/kg (of NK1 antagonist CP-96,345) | Dose-related decrease in immobility time | [6] |

Mechanism of Action: NK1 Receptor Antagonism

Substance P, the endogenous ligand for the NK1 receptor, is a neuropeptide involved in pain transmission, inflammation, and the regulation of stress and emotional behaviors.[1] The NK1 receptor is densely expressed in brain regions critical for mood and anxiety, including the amygdala, hippocampus, and prefrontal cortex.[1] By blocking the binding of Substance P to the NK1 receptor, this compound modulates downstream signaling cascades, thereby exerting its potential antidepressant and anxiolytic effects.

NK1 Receptor Signaling Pathways

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gs proteins.[7]

Gq-Mediated Pathway:

Activation of the Gq protein by Substance P binding to the NK1 receptor initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). PKC, in turn, can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, which ultimately leads to changes in gene expression and neuronal excitability.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Trends in research on novel antidepressant treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anxiolytic actions of the substance P (NK1) receptor antagonist this compound and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Postural freezing relates to startle potentiation in a human fear-conditioning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of the Neurokinin-1 (NK1) Receptor in Anxiety and Depression: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tachykinin neuropeptide Substance P (SP) and its primary receptor, the neurokinin-1 (NK1) receptor, have been a focus of intense research in the pathophysiology and treatment of anxiety and depression.[1] The distribution of the SP/NK1 system in key brain regions associated with stress and emotion, such as the amygdala, hypothalamus, and prefrontal cortex, provides a strong neuroanatomical basis for its involvement in mood regulation.[2][3] Preclinical studies, including behavioral assays in rodents and genetic knockout models, have largely supported an anxiolytic and antidepressant-like effect of NK1 receptor antagonism.[4][5] However, the translation of these promising preclinical findings into clinical efficacy has been challenging, with several large-scale clinical trials of NK1 receptor antagonists yielding mixed or negative results.[2][3] This guide provides an in-depth technical overview of the core science underpinning the role of the NK1 receptor in anxiety and depression, detailing its signaling pathways, summarizing key preclinical and clinical data, outlining experimental protocols, and exploring its interaction with other critical neurotransmitter systems.

Molecular and Cellular Basis: NK1 Receptor Signaling

The NK1 receptor is a G-protein coupled receptor (GPCR) that preferentially binds Substance P.[6][7] Upon SP binding, the receptor undergoes a conformational change, primarily activating the Gαq/11 subunit. This initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, which ultimately modulates gene expression and neuronal excitability.[7] Following activation, the SP/NK1R complex is rapidly internalized, a process crucial for signal termination and receptor resensitization.[8]

Preclinical Evidence

A substantial body of preclinical research suggests that blocking the NK1 receptor produces antidepressant and anxiolytic effects. This evidence comes from both pharmacological studies with selective NK1 receptor antagonists and genetic studies using NK1R knockout mice.[2][4]

Summary of Preclinical Findings

NK1 receptor antagonists have demonstrated efficacy in a variety of rodent models used to screen for antidepressant and anxiolytic compounds.[5] These include tests based on behavioral despair, anxiety, and responses to social stress.[5][9] Similarly, mice lacking the NK1 receptor (NK1R-/-) exhibit a phenotype consistent with reduced anxiety and depression-like behaviors.[9][10]

| Animal Model | Species | Compound/Method | Key Finding | Reference |

| Forced Swim Test | Mouse, Rat | GR205171, L-760735, NK1R-/- | Reduced immobility time, similar to effects of fluoxetine. | [9] |

| Tail Suspension Test | Mouse | NK1R-/- | Increased duration of struggle behavior (antidepressant-like). | [9] |

| Elevated Plus Maze | Mouse, Rat | NK1R-/- | Increased time spent in open arms (anxiolytic effect). | [10][11] |

| Chronic Mild Stress | Rat | NK1R Antagonists | Reversal of anhedonia-like behavior (increased sucrose (B13894) consumption). | [5] |

| Social Stress | Tree Shrew | NK1R Antagonists | Reversal of stress-induced behavioral deficits. | [5] |

| Resident-Intruder Test | Mouse | GR205171, this compound, NK1R-/- | Reduced aggression and anxiety-like behaviors. | [9] |

Detailed Experimental Protocols

The FST is a widely used model to assess behavioral despair, a core symptom of depression. Antidepressant treatments typically reduce the duration of immobility in this test.[12]

-

Apparatus: A transparent glass cylinder (e.g., 25 cm height x 15 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test Session (Day 1): Mice are placed individually into the cylinder for a 15-minute period. This session habituates the animals to the procedure and induces a stable baseline of immobility.

-

Drug Administration: The NK1 receptor antagonist, vehicle, or positive control (e.g., an SSRI) is administered according to its known pharmacokinetic profile (e.g., 60 minutes before the test for intraperitoneal injection).

-

Test Session (Day 2): Mice are placed back into the cylinder for a 6-minute session. The session is video-recorded.

-

-

Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) during the last 4 minutes of the 6-minute test session. A reduction in immobility time is interpreted as an antidepressant-like effect.[12]

The EPM test is a standard assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[13]

-

Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two closed arms (enclosed by high walls), connected by a central platform.

-

Procedure:

-

Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

-

Drug Administration: The test compound, vehicle, or positive control (e.g., a benzodiazepine) is administered prior to testing.

-

Testing: Each animal is placed on the central platform of the maze, facing an open arm. It is then allowed to explore the maze freely for a 5-minute period. The session is recorded by an overhead camera.

-

-

Data Analysis: Key parameters are measured using automated tracking software or by a blinded observer:

-

Primary Anxiety Measures: Percentage of time spent in the open arms and the number of entries into the open arms. An increase in these measures indicates an anxiolytic effect.[13]

-

Locomotor Activity Measure: Total number of entries into any arm, to control for general changes in motor activity.

-

Clinical Evidence

Despite strong preclinical support, the clinical development of NK1 receptor antagonists for depression and anxiety has been met with significant challenges.[3][5] Initial proof-of-concept studies were promising, but subsequent larger trials often failed to show a significant advantage over placebo.[6][14]

Summary of Key Clinical Trials

The most extensively studied NK1 receptor antagonist is aprepitant (B1667566) (MK-0869). Early Phase II trials showed that aprepitant had antidepressant and anxiolytic effects comparable to the SSRI paroxetine (B1678475) and superior to placebo.[6][14] However, subsequent Phase III trials with aprepitant and other antagonists failed to replicate these findings, leading to the discontinuation of many development programs.[3][15]

| Compound | Trial Phase | Dose | Comparator(s) | Primary Endpoint | Result | Reference |

| Aprepitant (MK-869) | II | 300 mg/day | Paroxetine (20 mg/day), Placebo | Change in HAM-D-17 score | Aprepitant and paroxetine were significantly superior to placebo. | [5][14] |

| Aprepitant (MK-869) | II | 300 mg/day | Placebo | Change in HAM-A score | Aprepitant showed significantly greater improvement in anxiety symptoms vs. placebo. | [14] |

| Aprepitant (MK-869) | III | 80 & 160 mg/day (nanoparticle formulation) | Placebo | Change in HAM-D-17 score | No significant difference from placebo. | [15] |

| L-759274 | II (Proof-of-Concept) | 40 mg/day | Placebo, Escitalopram | Change in HAM-A score (in GAD) | No evidence of efficacy for Generalized Anxiety Disorder (GAD). | [16] |

| GR205171 | II | N/A | Placebo | Symptoms of Social Anxiety | Reduced symptoms and suppressed stress test responses. | [16] |

Note: HAM-D-17 = 17-item Hamilton Depression Rating Scale; HAM-A = Hamilton Anxiety Rating Scale.

Potential reasons for the clinical trial failures include issues with dose selection, insufficient NK1 receptor occupancy at the doses tested, and a high placebo response rate in the trial populations.[6][15] It has been suggested that the doses used in the pivotal Phase III trials for aprepitant, selected based on PET occupancy data, may have been sub-therapeutic compared to the higher doses that showed efficacy in Phase II.[15][17]

Neuroimaging and Receptor Occupancy

Positron Emission Tomography (PET) has been a critical tool for studying the NK1 receptor in the living human brain. It allows for the quantification of receptor density and the measurement of receptor occupancy by antagonist drugs, which is crucial for establishing dose-response relationships.[18][19]

PET Imaging Protocol

-

Tracer: A radiolabeled ligand with high affinity and selectivity for the NK1 receptor is used. [18F]SPA-RQ is a well-characterized tracer for this purpose.[18][19]

-

Procedure:

-

A baseline PET scan is performed to measure the individual's baseline NK1 receptor availability (expressed as binding potential, BP_ND).

-

The subject is administered the NK1 receptor antagonist drug (e.g., aprepitant).

-

After drug administration, a second PET scan is conducted.

-

Blood samples are taken to measure plasma concentrations of the drug.

-

-

Data Analysis: The reduction in tracer binding from the baseline to the post-drug scan is used to calculate the percentage of NK1 receptors occupied by the antagonist at a given dose and plasma concentration. The cerebellum, which has a negligible density of NK1 receptors, is often used as a reference region to account for non-specific binding.[19]

PET studies with aprepitant predicted that high levels of central NK1 receptor occupancy (>90%) were required to achieve therapeutic effects for both depression and chemotherapy-induced nausea and vomiting.[18][19][20]

Interaction with Other Neurotransmitter Systems

The SP/NK1R system does not operate in isolation; it is intricately linked with other neurotransmitter systems implicated in mood and anxiety, most notably the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin (B10506) (5-HT) system.[10][21]

-

HPA Axis: Substance P appears to have a modulatory role in the HPA axis. Preclinical studies suggest that SP, acting via central NK1 receptors, is involved in terminating the HPA axis response to stress.[22][23] Antagonizing NK1 receptors can lead to a prolonged elevation of stress hormones like ACTH and corticosterone (B1669441) following a stressor.[22][23] This suggests that NK1 receptor blockade might alter the feedback regulation of the stress response.

-

Serotonin (5-HT) System: There is strong evidence for a functional interaction between the SP/NK1R and serotonin systems. Genetic or pharmacological disruption of the NK1 receptor in mice leads to an increase in the firing rate of serotonin neurons in the dorsal raphe nucleus.[10] Furthermore, NK1 receptor blockade results in a desensitization of inhibitory 5-HT1A autoreceptors, an effect that mirrors one of the key neuroadaptive changes seen after chronic treatment with SSRI antidepressants.[10][24] This suggests that the therapeutic effects of NK1 receptor antagonists may be mediated, at least in part, through an enhancement of serotonergic neurotransmission.[10]

Conclusion and Future Directions

The Substance P/NK1 receptor system remains a compelling, albeit challenging, target for the development of novel antidepressants and anxiolytics. While the initial "proof of concept" was established in early clinical trials, the subsequent failures highlight the complexities of translating preclinical findings to human mood disorders.[3][6] The strong mechanistic links between the NK1 receptor, stress responses, and the serotonin system suggest that its role is significant, but perhaps more nuanced than that of a primary antidepressant monotherapy.

Future research should focus on:

-

Patient Stratification: Identifying specific subtypes of depression or anxiety, potentially characterized by biomarkers related to stress or inflammation, that may be more responsive to NK1 receptor antagonism.[6]

-

Augmentation Strategies: Investigating the potential of NK1 receptor antagonists as an adjunctive therapy to augment the effects of existing antidepressants like SSRIs, given their apparent synergistic effects on the serotonin system.[5]

-

Dose Optimization: Re-evaluating dosing strategies in light of the disconnect between PET occupancy data and clinical efficacy in past trials, ensuring that robust target engagement is achieved and maintained.[15]

-

Exploring Other Neurokinin Receptors: Investigating the potential of antagonists that target other neurokinin receptors (e.g., NK2, NK3) or dual/pan-antagonists, which may offer a broader and more effective modulation of tachykinin signaling in the CNS.[21]

Understanding the precise role of the NK1 receptor in the complex neural circuitry of emotion and stress will be paramount to unlocking its therapeutic potential for patients suffering from anxiety and depression.

References

- 1. Neurokinin(1) receptor antagonists as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Do substance P and the NK1 receptor have a role in depression and anxiety? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 6. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychiatrist.com [psychiatrist.com]

- 9. Comparison of the phenotype of NK1R-/- mice with pharmacological blockade of the substance P (NK1 ) receptor in assays for antidepressant and anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. psychiatrist.com [psychiatrist.com]

- 15. NK1 receptor antagonists for depression: Why a validated concept was abandoned - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. psychiatrist.com [psychiatrist.com]

- 20. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography. | Semantic Scholar [semanticscholar.org]

- 21. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Substance P is involved in terminating the hypothalamo- pituitary-adrenal axis response to acute stress through centrally located neurokinin-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. The role of substance P in depression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-760735 In Vivo Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-760735 is a potent and selective, orally active antagonist of the neurokinin 1 (NK1) receptor, with a high affinity for the human NK1 receptor (IC50 = 0.19 nM).[1] It has demonstrated potential as an anxiolytic and antidepressant agent in preclinical studies.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, based on available scientific literature. The information herein is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo administration of this compound in a rodent model. To date, specific dosage information in rats and mice is limited in publicly available literature. The data presented below is from a study conducted in gerbils.

| Rodent Model | Dose (mg/kg) | Route of Administration | Vehicle | Key Findings | Reference |

| Gerbil | 3 | Not specified in abstract | Not specified in abstract | Significantly increased time spent in social interaction, indicating an anxiolytic effect. | Cheeta et al., 2001 |

Note: The lack of specific dose information for rats and mice necessitates careful dose-range finding studies when using these models. General starting doses for novel NK1 receptor antagonists in rodents can range from 1 to 10 mg/kg, but this should be empirically determined.

Experimental Protocols

Protocol 1: Anxiolytic Activity Assessment in the Gerbil Social Interaction Test

This protocol is based on the study by Cheeta et al. (2001), which demonstrated the anxiolytic effects of this compound.

Objective: To assess the anxiolytic-like effects of this compound in gerbils using the social interaction test.

Materials:

-

This compound hydrochloride (M.Wt: 611.98)

-

Vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent like DMSO and Tween 80)

-

Male Mongolian gerbils

-

Social interaction test arena

-

Video recording and analysis software

Procedure:

-

Animal Acclimation: House gerbils in pairs under standard laboratory conditions for at least one week before the experiment to allow for acclimation.

-

Drug Preparation:

-

This compound is soluble in water (up to 18.36 mg/mL) and DMSO (up to 30.6 mg/mL).

-

For a 3 mg/kg dose in a 50g gerbil, you would need 0.15 mg of this compound.

-

Prepare a stock solution of this compound in a suitable vehicle. A common practice for compounds with limited water solubility is to first dissolve them in a small amount of DMSO and then dilute with saline or water, often with a surfactant like Tween 80 to aid in suspension. A final DMSO concentration of <5% is generally recommended for in vivo studies.

-

-

Administration:

-

The route of administration was not specified in the abstract of the reference study. Based on the "orally active" description of this compound, oral gavage is a likely route.[1] Intraperitoneal (i.p.) injection is another common route for systemic administration in rodents.

-

Administer this compound or vehicle to the gerbils. The timing of administration relative to the behavioral test is critical and should be determined based on the pharmacokinetic profile of the compound, if known. A typical pre-treatment time for oral administration is 30-60 minutes before testing.

-

-

Social Interaction Test:

-

The social interaction test typically involves placing two unfamiliar, weight-matched male gerbils in a neutral, well-lit arena for a defined period (e.g., 10 minutes).

-

Record the sessions for later analysis.

-

-

Data Analysis:

-

Score the duration of active social interaction behaviors (e.g., sniffing, grooming, following).

-

Compare the time spent in social interaction between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA). An increase in social interaction time is indicative of an anxiolytic effect.

-

Signaling Pathways and Workflows

Substance P / NK1 Receptor Signaling Pathway

This compound acts as an antagonist at the NK1 receptor, blocking the effects of its endogenous ligand, Substance P. This pathway is implicated in various physiological processes, including pain, inflammation, and mood regulation.

Caption: this compound blocks the Substance P / NK1 receptor signaling pathway.

General Experimental Workflow for In Vivo Rodent Studies

The following diagram outlines a general workflow for conducting in vivo studies with this compound in rodent models.

Caption: A generalized workflow for in vivo rodent studies with this compound.

Important Considerations

-

Species Differences: Significant species-specific differences in the affinity of NK1 receptor antagonists have been reported. Therefore, the effective dose of this compound may vary between rats, mice, and gerbils.

-

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any potential confounding effects of the vehicle itself. Preliminary vehicle safety studies are recommended.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Disclaimer

The information provided in these application notes is for research purposes only and is based on the limited data available in the scientific literature. Researchers should conduct their own validation and optimization studies to determine the most appropriate dose and protocol for their specific experimental conditions.

References

Application Notes and Protocols for Oral Administration of L-760735

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information regarding the oral administration of L-760735, a potent and selective neurokinin-1 (NK1) receptor antagonist. This document is intended to guide researchers in designing and executing preclinical studies involving the oral delivery of this compound.

Introduction

This compound is a high-affinity, selective, and orally active antagonist of the human NK1 receptor, with an IC50 of 0.19 nM.[1] It has demonstrated potential as an anxiolytic and antidepressant agent in preclinical models.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain, inflammation, and the regulation of mood and anxiety. By blocking the action of Substance P at the NK1 receptor, this compound and other antagonists of this class are being investigated for a range of therapeutic applications.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered this compound in Gerbils

| Species | Dose (oral) | Vehicle | Administration Volume | Observed Effect | Reference |

| Gerbil | 3 mg/kg | Distilled Water | 2 ml/kg | Significant increase in social interaction time, indicative of anxiolytic activity. | Cheeta et al., 2001 |

Experimental Protocols

This section provides a detailed methodology for the oral administration of this compound based on published preclinical research. It also includes a general protocol for evaluating the anxiolytic effects of the compound.

Preparation of this compound for Oral Administration

Materials:

-

This compound hydrochloride (powder form)

-

Vehicle: Distilled water

-

Vortex mixer

-

Analytical balance

-

Appropriate glassware (e.g., beaker, graduated cylinder)

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 3 mg/kg) and the body weight of the experimental animals, calculate the total mass of this compound needed.

-

Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance.

-

Prepare the vehicle: Measure the required volume of distilled water. The final concentration should be calculated to ensure the desired dose is administered in the appropriate volume (e.g., 2 ml/kg).

-

Dissolve the compound: Add the weighed this compound to the distilled water.

-

Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

Oral Administration via Gavage

Materials:

-

Prepared this compound solution

-

Experimental animals (e.g., gerbils, rats, or mice)

-

Appropriately sized oral gavage needles (flexible or rigid, with a ball tip to prevent tissue damage)

-

Syringes (sized appropriately for the administration volume)

Procedure:

-

Animal Handling: Gently but firmly restrain the animal to immobilize its head and torso. Proper handling techniques are crucial to minimize stress and prevent injury to the animal.

-

Measure the gavage needle: Before insertion, measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

-

Fill the syringe: Draw the calculated volume of the this compound solution into the syringe.

-

Insert the gavage needle: Gently insert the ball-tipped gavage needle into the animal's mouth, passing it over the tongue and down the esophagus to the predetermined depth. Ensure the needle does not enter the trachea.

-

Administer the solution: Slowly and steadily depress the syringe plunger to deliver the solution into the stomach.

-

Withdraw the needle: Gently and smoothly withdraw the gavage needle.

-

Monitor the animal: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Experimental Workflow for Anxiolytic Activity Assessment (Social Interaction Test)

The social interaction test is a commonly used behavioral paradigm to assess anxiety in rodents.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 3 mg/kg, p.o.) or the vehicle to the animals. The timing of administration before the test should be consistent (e.g., 30-60 minutes).

-

Social Interaction Test:

-

Place a pair of unfamiliar, weight-matched animals from the same treatment group into a novel, dimly lit open-field arena.

-

Record the total time the animals spend in active social interaction (e.g., sniffing, grooming, following, climbing over/under each other) over a fixed period (e.g., 10 minutes).

-

An increase in social interaction time in the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the Neurokinin-1 (NK1) receptor signaling pathway and a typical experimental workflow for the oral administration of this compound.

Caption: Neurokinin-1 (NK1) Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for oral administration and evaluation of this compound.

References